molecular formula C19H19N3O3S B12505393 1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4-dione

1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B12505393
M. Wt: 369.4 g/mol
InChI Key: PGNSXJVWGSSETL-UHFFFAOYSA-N
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Description

1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4-dione is a complex heterocyclic compound that combines quinoline, thienopyrimidine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step reactions. One common approach is the condensation of 3,4-dihydro-2H-quinolin-1-one with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 3-ethylthieno[3,2-d]pyrimidine-2,4-dione under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, aryl halides, nucleophiles

Major Products:

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Hydroxy derivatives

    Substitution: Substituted quinoline or thienopyrimidine derivatives

Mechanism of Action

The mechanism of action of 1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved can vary depending on the biological context and the specific target .

Comparison with Similar Compounds

Uniqueness: 1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4-dione is unique due to its combination of three distinct heterocyclic moieties, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H19N3O3S/c1-2-20-18(24)17-15(9-11-26-17)22(19(20)25)12-16(23)21-10-5-7-13-6-3-4-8-14(13)21/h3-4,6,8-9,11H,2,5,7,10,12H2,1H3

InChI Key

PGNSXJVWGSSETL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N3CCCC4=CC=CC=C43

Origin of Product

United States

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